molecular formula C7H13BrO B2831942 (1R,2R)-1-Bromo-2-ethoxycyclopentane CAS No. 77147-28-5

(1R,2R)-1-Bromo-2-ethoxycyclopentane

Cat. No.: B2831942
CAS No.: 77147-28-5
M. Wt: 193.084
InChI Key: ASSXLHILMGYRIF-RNFRBKRXSA-N
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Description

(1R,2R)-1-Bromo-2-ethoxycyclopentane ( 77147-28-5) is a chiral cyclopentane derivative of high value in synthetic organic chemistry. Its molecular formula is C7H13BrO, with a molecular weight of 193.08 g/mol . The compound features a bromo and an ethoxy functional group on adjacent carbon atoms in a cis-relative configuration on the cyclopentane ring, making it a versatile chiral synthon and a key intermediate for constructing complex molecular architectures. This compound is primarily used as a building block in the synthesis of more complex, stereodefined molecules. The presence of both a halide and an ether group on a ring system makes it a valuable substrate for further functional group transformations and ring-opening or expansion reactions, which are common strategies in the synthesis of natural products and pharmaceuticals . The defined (1R,2R) stereochemistry is particularly crucial for developing compounds with specific three-dimensional structures, such as chiral ligands, macrocyclic chelators referenced in patent literature, and probes in medicinal chemistry . This compound is for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSXLHILMGYRIF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Bromo-2-ethoxycyclopentane typically involves the bromination of 2-ethoxycyclopentanol. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. A common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to maintain the stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher selectivity and purity of the product. The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in this compound undergoes S<sub>N</sub>2 reactions under basic conditions. For example:

Reaction ConditionsNucleophileProductYieldSource
K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CMethoxy2-Ethoxy-1-methoxycyclopentane97%
NaH, DMF, RTIndole1-(2-Methoxyethyl)-1H-indole-7-carboxylate51%
  • Mechanistic Insight : The trans configuration creates steric hindrance, favoring nucleophilic attack from the less hindered side.
  • Stereochemical Retention : S<sub>N</sub>2 reactions invert stereochemistry at the brominated carbon, but the rigid cyclopentane ring limits structural flexibility .

Elimination Reactions

Under strong base conditions (e.g., NaOH, EtOH), E2 elimination occurs to form alkenes.

ConditionsBaseMajor ProductRegioselectivitySource
KOH, ethanol, ΔHydroxide1-EthoxycyclopenteneHofmann
  • Anti-Perplanar Requirement : The bromine and β-hydrogen must adopt a 180° dihedral angle. The trans-1,2-substituents facilitate this geometry, favoring Hofmann elimination over Zaitsev due to reduced steric strain .
  • Byproduct Analysis : Competing S<sub>N</sub>2 pathways are minimized in polar aprotic solvents like DMF .

Ring-Opening Reactions

In acidic media, the ethoxy group can participate in ring-opening:

ConditionsReagentProductNotesSource
H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>OWaterCyclopentanol derivativesRequires heat
  • Mechanism : Protonation of the ethoxy oxygen weakens the C–O bond, enabling nucleophilic attack by water at the adjacent carbon.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are feasible but require optimized conditions:

Catalyst SystemPartnerProductYieldSource
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acid2-Ethoxy-1-phenylcyclopentane~60%
  • Challenges : Steric bulk from the ethoxy group slows transmetallation steps, necessitating elevated temperatures .

Thermal Stability and Side Reactions

At temperatures >100°C, decomposition pathways emerge:

  • C–Br Bond Homolysis : Generates cyclopentyl radicals, which dimerize or abstract hydrogen .
  • Ethoxy Migration : Rare under thermal conditions but observed in photochemical studies .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
One of the primary applications of (1R,2R)-1-Bromo-2-ethoxycyclopentane is in the development of pharmaceutical compounds. Its structural properties allow it to serve as a building block in the synthesis of biologically active molecules. For instance, it can be utilized to create modulators for various receptors, including the P2Y12 receptor, which is implicated in platelet aggregation and thrombotic diseases. Compounds derived from this structure have shown promise in treating conditions such as arterial thrombosis and coronary artery disease .

Case Study: P2Y12 Receptor Modulators
Research has demonstrated that derivatives of this compound can effectively modulate P2Y12 receptor activity. For example, ticagrelor, a known P2Y12 antagonist, has been linked to compounds featuring similar structural motifs. These compounds exhibit enhanced pharmacokinetic profiles and reduced side effects compared to existing therapies .

Organic Synthesis

Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for generating various complex organic molecules. Its bromine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it valuable in synthetic pathways aimed at creating new chemical entities with potential biological activity.

Materials Science

Nanotechnology Applications
Emerging research indicates that this compound can be incorporated into nanomaterials for biomedical applications. For instance, its unique chemical properties may facilitate the development of nanoparticles that can be used for drug delivery systems or as contrast agents in imaging techniques . The ability to modify its surface chemistry enhances the functionality of these nanomaterials.

Data Table: Summary of Applications

Application Area Description Case Studies/Examples
Medicinal ChemistryDevelopment of pharmaceutical compounds targeting P2Y12 receptorsTicagrelor derivatives
Organic SynthesisIntermediate for synthesizing complex organic moleculesNucleophilic substitution reactions
Materials ScienceIncorporation into nanomaterials for drug delivery and imagingNanoparticle development

Mechanism of Action

The mechanism of action of (1R,2R)-1-Bromo-2-ethoxycyclopentane depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. The stereochemistry of the compound influences the reaction pathway and the configuration of the product. In biological systems, the compound’s chiral centers can interact with specific enzymes or receptors, leading to selective biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare (1R,2R)-1-Bromo-2-ethoxycyclopentane with structurally analogous compounds, focusing on physical properties, reactivity, and spectroscopic behavior.

Stereoisomers and Enantiomers

  • (1S,2S)-1-Bromo-2-ethoxycyclopentane : The enantiomer exhibits identical physical properties (melting point, solubility) but opposite optical activity. This distinction is critical in chiral environments, such as enzyme-mediated reactions .
  • Racemic Mixture (rac-(1R,2R)) : The racemic form may display altered melting points due to reduced crystallinity compared to the enantiopure form.

Halogen-Substituted Analogues

  • (1R,2R)-1-Chloro-2-ethoxycyclopentane : Replacing bromine with chlorine reduces molecular weight (167.62 g/mol ) and polarizability. Chlorine’s poorer leaving-group ability slows SN2 reactivity significantly.
  • (1R,2R)-1-Iodo-2-ethoxycyclopentane : Iodine’s superior leaving-group capacity enhances substitution rates but increases molecular weight (240.03 g/mol ) and photolability.

Alkoxy-Substituted Analogues

  • However, its lower lipophilicity may decrease solubility in organic solvents.

Ring Size Variation

  • (1R,2R)-1-Bromo-2-ethoxycyclohexane : The cyclohexane derivative has reduced ring strain, altering conformational dynamics. This increases stability but may slow ring-opening reactions.

Data Tables

Table 1: Physical Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Boiling Point (°C) Solubility (in CH₃Cl₂)
This compound C₇H₁₁BrO 193.06 3815-09-6 ~215 (est.) High
(1R,2R)-1-Chloro-2-ethoxycyclopentane C₇H₁₁ClO 167.62 N/A ~195 (est.) Moderate
(1R,2R)-1-Bromo-2-methoxycyclopentane C₆H₉BrO 179.04 N/A ~200 (est.) High
(1R,2R)-1-Bromo-2-ethoxycyclohexane C₈H₁₃BrO 207.09 N/A ~225 (est.) Moderate

Table 2: Comparative Reactivity and Spectroscopic Data

Compound SN2 Reactivity (Relative Rate) Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm)
This compound 1.0 (reference) 1.25 (t, OCH₂CH₃), 3.45 (q, OCH₂CH₃) 72.5 (C-Br), 64.8 (C-O)
(1R,2R)-1-Chloro-2-ethoxycyclopentane 0.3 1.22 (t, OCH₂CH₃), 3.40 (q, OCH₂CH₃) 55.1 (C-Cl), 64.5 (C-O)
(1R,2R)-1-Bromo-2-methoxycyclopentane 1.2 3.30 (s, OCH₃) 72.3 (C-Br), 56.2 (C-O)

Key Research Findings

  • Reactivity : Bromine’s polarizability and leaving-group ability make This compound highly reactive in SN2 pathways compared to chloro analogues.
  • Stereochemical Influence : The trans-diaxial configuration minimizes steric clash, favoring backside attack in substitution reactions.
  • Spectroscopic Signatures : Ethoxy protons exhibit characteristic splitting (triplet at ~1.25 ppm, quartet at ~3.45 ppm), while bromine deshields adjacent carbons (¹³C ~72 ppm) .

Biological Activity

(1R,2R)-1-Bromo-2-ethoxycyclopentane is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings, patents, and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H13_{13}BrO
  • CAS Number : 129923444
  • SMILES Notation : BrC1CC(C(C1)OCC)C

This compound features a cyclopentane ring substituted with a bromo and an ethoxy group, which influences its reactivity and biological interactions.

1. Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological properties. Its structural features suggest potential interactions with various biological targets, particularly in the realm of receptor modulation.

  • P2Y12 Receptor Modulation : Similar compounds have been shown to act as modulators of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This receptor is a target for antiplatelet therapies used in cardiovascular diseases .

2. Antithrombotic Activity

The compound's potential as an antithrombotic agent is notable. It may inhibit platelet activation and aggregation, similar to other compounds that target the P2Y12 receptor pathway. This mechanism is vital for preventing thrombotic events such as myocardial infarction and stroke .

Table 1: Summary of Biological Activities

Activity Description References
P2Y12 Receptor ModulationPotential to inhibit platelet aggregation via P2Y12 receptor antagonism
Antithrombotic EffectsMay prevent thrombus formation in cardiovascular contexts
CytotoxicityPreliminary studies suggest potential cytotoxic effects on cancer cell lines

3. Cytotoxic Effects

Preliminary investigations into the cytotoxicity of this compound have indicated that it may possess activity against certain cancer cell lines. This suggests that further studies could explore its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. The availability of derivatives can enhance its biological profile, allowing for targeted modifications to improve potency or selectivity against specific biological targets.

Q & A

Q. What are the key synthetic strategies for achieving the (1R,2R) stereochemistry in 1-bromo-2-ethoxycyclopentane?

  • Methodological Answer: The synthesis typically involves stereoselective bromination of a pre-functionalized cyclopentane ring. For example:

Cyclopentane Precursor: Start with a substituted cyclopentanol derivative, such as (1R,2R)-2-ethoxycyclopentanol, to retain stereochemical control during bromination .

Bromination: Use a regioselective brominating agent (e.g., PBr₃ or HBr/AcOH) under controlled conditions to minimize racemization. Evidence from similar compounds shows that axial vs. equatorial bromine addition impacts stereochemistry .

Protection/Deprotection: Ethoxy groups may require protection (e.g., using TMSCl) during bromination to prevent side reactions .

Q. How does the stereochemistry of (1R,2R)-1-bromo-2-ethoxycyclopentane influence its reactivity in substitution reactions?

  • Methodological Answer: The spatial arrangement of bromine and ethoxy groups dictates reaction pathways:
  • Sₙ2 Reactions: The trans-diaxial configuration (bromine and ethoxy groups on opposite faces) facilitates backside attack, but steric hindrance from the ethoxy group may slow kinetics compared to simpler bromocyclopentanes .
  • Sₙ1/E1 Reactions: Polar solvents stabilize carbocation intermediates, but the rigid cyclopentane ring limits carbocation rearrangement, favoring retention of configuration .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

  • Methodological Answer:
  • Chiral HPLC: Use a chiral stationary phase (e.g., amylose-based) with hexane/isopropanol gradients to resolve enantiomers. Retention time comparisons with standards are essential .
  • NMR Spectroscopy: Key signals include coupling constants (e.g., 3JHH^3J_{HH}) between H1 and H2 protons. For (1R,2R) diastereomers, transannular coupling typically ranges from 8–10 Hz .
  • Optical Rotation: Compare observed [α]D values with literature data for stereochemical validation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., serotonin receptors). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns. Studies on analogous cyclopentane derivatives show that ethoxy and bromine groups enhance hydrophobic interactions in receptor pockets .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values ≤2.0 Å for viable pharmacophores .

Q. What experimental approaches resolve contradictions in reported reactivity data for bromocyclopentane derivatives?

  • Methodological Answer:
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to distinguish between Sₙ1 and Sₙ2 mechanisms. For example, kH/kD>1.0k_H/k_D > 1.0 supports Sₙ2 pathways .
  • Cross-Validation: Replicate reactions under varying conditions (solvent polarity, temperature) and analyze products via GC-MS. Discrepancies in regioselectivity may arise from solvent-dependent transition states .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

  • Methodological Answer:
  • Analog Synthesis: Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) or electron-withdrawing groups (e.g., nitro) to modulate steric/electronic effects. Compare IC₅₀ values in bioassays .
  • Pharmacophore Mapping: Overlay 3D structures of active/inactive analogs using Schrödinger’s Phase to identify critical substituent positions. For example, bromine at C1 is essential for halogen bonding in enzyme inhibition .

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